Cas no 91047-77-7 (2-Bromocinnamic Acid Ethyl Ester)

2-Bromocinnamic Acid Ethyl Ester structure
91047-77-7 structure
Product Name:2-Bromocinnamic Acid Ethyl Ester
Numero CAS:91047-77-7
MF:C11H11BrO2
MW:255.107842683792
CID:3031531
PubChem ID:5388520
Update Time:2024-10-26

2-Bromocinnamic Acid Ethyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (E)-Ethyl3-(2-bromophenyl)acrylate
    • (E)-Ethyl 3-(2-bromophenyl)acrylate;;Ethyl (E)-3-(2-bromophenyl)-2-propenoate;Ethyl trans-2-bromocinnamate;2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)-;; (E)-ETHYL 3-(2-BROMOPHENYL)ACRYLATE
    • 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)- (ZCI)
    • Ethyl (2E)-3-(2-bromophenyl)-2-propenoate (ACI)
    • (E)-Ethyl 3-(2-bromophenyl)acrylate
    • Ethyl (E)-2-bromocinnamate
    • Ethyl (E)-3-(2-bromophenyl)-2-propenoate
    • Ethyl trans-2-bromocinnamate
    • SCHEMBL4777279
    • Ethyl3-(2-bromophenyl)acrylate
    • ethyl (E)-3-(2-bromophenyl)prop-2-enoate
    • NSC636707
    • MFCD11111007
    • NSC-636707
    • DB-362286
    • 2-BROMOCINNAMIC ACID ETHYL ESTER
    • (E)-ethyl-3-(2-bromophenyl)acrylate
    • CS-0254009
    • OVVAHDSHDPZGMY-BQYQJAHWSA-N
    • 91047-77-7
    • Ethyl 3-(2-bromophenyl)acrylate
    • ethyl (2e)-3-(2-bromophenyl)-2-propenoate
    • 99134-25-5
    • AKOS015843334
    • AS-39615
    • EN300-1453824
    • 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester
    • CS-0109992
    • SCHEMBL4777286
    • 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (2E)-
    • ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE
    • ethyl (E)-3-(2-bromophenyl)acrylate
    • 2-Bromocinnamic Acid Ethyl Ester
    • MDL: MFCD11111007
    • Inchi: 1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
    • Chiave InChI: OVVAHDSHDPZGMY-BQYQJAHWSA-N
    • Sorrisi: C(/C1C=CC=CC=1Br)=C\C(=O)OCC

Proprietà calcolate

  • Massa esatta: 253.99400
  • Massa monoisotopica: 253.99424g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 213
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.30000
  • LogP: 3.02540

2-Bromocinnamic Acid Ethyl Ester Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-Bromocinnamic Acid Ethyl Ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019150475-25g
2-Bromocinnamic acid ethyl ester
91047-77-7 95%
25g
$654.48 2023-08-31
Chemenu
CM302600-10g
2-Bromocinnamic acid ethyl ester
91047-77-7 95%
10g
$307 2021-06-16
Chemenu
CM302600-25g
2-Bromocinnamic acid ethyl ester
91047-77-7 95%
25g
$640 2021-06-16
Chemenu
CM302600-10g
2-Bromocinnamic acid ethyl ester
91047-77-7 95%
10g
$307 2022-05-27
Chemenu
CM302600-25g
2-Bromocinnamic acid ethyl ester
91047-77-7 95%
25g
$640 2022-05-27
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB12013-25g
ethyl (2E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate
91047-77-7 97%
25g
$435 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180632-250mg
Ethyl (E)-3-(2-bromophenyl)acrylate
91047-77-7 98%
250mg
¥1566.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180632-1g
Ethyl (E)-3-(2-bromophenyl)acrylate
91047-77-7 98%
1g
¥3888.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180632-5g
Ethyl (E)-3-(2-bromophenyl)acrylate
91047-77-7 98%
5g
¥10987.00 2024-04-25
TRC
B685453-50mg
2-Bromocinnamic Acid Ethyl Ester
91047-77-7
50mg
$ 50.00 2022-06-06

2-Bromocinnamic Acid Ethyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C → rt; cooled
1.2 Solvents: Tetrahydrofuran ;  20 min, cooled; 1 h, rt
Riferimento
Synthesis of precursors for medium-ring aromatic lactones
Metay, Estelle; Leonel, Eric; Sulpice-Gaillet, Christine; Nedelec, Jean-Yves, Synthesis, 2005, (10), 1682-1688

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  3 h, reflux
Riferimento
Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement
Spoehrle, Stephanie S. M.; West, Thomas H.; Taylor, James E. ; Slawin, Alexandra M. Z.; Smith, Andrew D., Journal of the American Chemical Society, 2017, 139(34), 11895-11902

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1-Methoxy-2,2,6,6-tetramethylpiperidine (JandaJel, styrene, and vinylphenyl diphenylphosphine copolymer-supported) Solvents: Dichloromethane ;  12 h, 25 °C
Riferimento
Rasta resin-PPh3 and its use in chromatography-free Wittig reactions
Leung, Peter Shu-Wai; Teng, Yan; Toy, Patrick H., Synlett, 2010, (13), 1997-2001

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium chloride Solvents: Acetonitrile ;  15 min, 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 12 h, 23 °C
Riferimento
Synthesis of Enantioenriched 3,4-Disubstituted Chromans Through Lewis-Base Catalyzed Carbosulfenylation
Menard, Travis; Laverny, Aragorn; Denmark, Scott E., Journal of Organic Chemistry, 2021, 86(21), 14290-14310

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ;  6 h, 110 °C
Riferimento
Palladium-catalyzed double arylations of terminal olefins in acetic acid
Xu, Daichao; Lu, Chunxin; Chen, Wanzhi, Tetrahedron, 2012, 68(5), 1466-1474

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium dithionite Catalysts: Triphenylarsine ,  Chloro(5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato)iron Solvents: Toluene ,  Water ;  8 h, 80 °C
Riferimento
Ph3As-Catalyzed Wittig-Type Olefination of Aldehydes with Diazoacetate in the Presence of Na2S2O4
Cao, Peng; Li, Chuan-Ying; Kang, Yan-Biao; Xie, Zuowei; Sun, Xiu-Li; et al, Journal of Organic Chemistry, 2007, 72(17), 6628-6630

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Combining Traceless Directing Groups with Hybridization Control of Radical Reactivity: From Skipped Enynes to Defect-Free Hexagonal Frameworks
Pati, Kamalkishore; dos Passos Gomes, Gabriel; Alabugin, Igor V., Angewandte Chemie, 2016, 55(38), 11633-11637

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: Dichloromethane ;  24 h, rt
Riferimento
Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent
Leung, Peter Shu-Wai; Teng, Yan; Toy, Patrick H., Organic Letters, 2010, 12(21), 4996-4999

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Enantioselective Synthesis of 2,3-Disubstituted Indanones via Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones
Li, Xiao-Hui; Zheng, Bao-Hui; Ding, Chang-Hua; Hou, Xue-Long, Organic Letters, 2013, 15(23), 6086-6089

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Riferimento
Polymer-Assisted Horner-Emmons olefination using PASSflow reactors: pure products without purification
Solodenko, Wladimir; Kunz, Ulrich; Jas, Gerhard; Kirschning, Andreas, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1833-1835

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 8 h, rt
Riferimento
Design of Leaving Groups in Radical C-C Fragmentations: Through-Bond 2c-3e Interactions in Self-Terminating Radical Cascades
Mondal, Sayantan; Gold, Brian; Mohamed, Rana K.; Alabugin, Igor V., Chemistry - A European Journal, 2014, 20(28), 8664-8669

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
An Isothiourea-Catalyzed Asymmetric [2,3]-Rearrangement of Allylic Ammonium Ylides
West, Thomas H.; Daniels, David S. B.; Slawin, Alexandra M. Z.; Smith, Andrew D., Journal of the American Chemical Society, 2014, 136(12), 4476-4479

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 8 h, rt
Riferimento
Drawing from a Pool of Radicals for the Design of Selective Enyne Cyclizations
Mondal, Sayantan; Mohamed, Rana K.; Manoharan, Mariappan; Phan, Hoa; Alabugin, Igor V., Organic Letters, 2013, 15(22), 5650-5653

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  16 h, 60 °C
Riferimento
Diazo reagents in copper(I)-catalyzed olefination of aldehydes
Lebel, Helene; Davi, Michael, Advanced Synthesis & Catalysis, 2008, 350, 2352-2358

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: 1-Piperazineethanamine (reaction products with polyacrylonitrile fiber and 1,3-propanediamines) ,  Polyacrylonitrile (reaction products with N-(2-aminoethyl)piperazine and 1,3-propanediamines) ,  N1,N3-Dimethyl-N1-4-pyridinyl-1,3-propanediamine (reaction products with polyacrylonitrile fiber and N-(2-aminoethyl)piperazine) Solvents: Acetonitrile ;  18 h, 75 °C
Riferimento
Synergistic catalysis of bifunctional polyacrylonitrile fiber for the synthesis of (E)-α,β-unsaturated esters from aldehydes by decarboxylative Doebner-Knoevenagel reaction
Li, Pengyu ; Mi, Liwei; Liu, Yuanyuan; Zhang, Wenqin ; Shi, Xian-Lei, Journal of Industrial and Engineering Chemistry (Amsterdam, 2020, 81, 323-331

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: 1-Piperazinecarboxylic acid, 4-[(4-ethenylphenyl)methyl]-, 1,1-dimethylethyl est… Solvents: Dimethylformamide ;  15 - 18 h, 50 °C
Riferimento
Organocatalytic decarboxylative Doebner-Knoevenagel reactions between arylaldehydes and monoethyl malonate mediated by a bifunctional polymeric catalyst
Lu, Jinni; Toy, Patrick H., Synlett, 2011, (12), 1723-1726

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Palladium-catalyzed reductive electrocarboxylation of allyl esters with carbon dioxide
Jiao, Ke-Jin; Li, Zhao-Ming; Xu, Xue-Tao; Zhang, Li-Pu; Li, Yi-Qian; et al, Organic Chemistry Frontiers, 2018, 5(14), 2244-2248

2-Bromocinnamic Acid Ethyl Ester Raw materials

2-Bromocinnamic Acid Ethyl Ester Preparation Products

Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD